1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride
Description
1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride (hereafter referred to as the "target compound") is a trifluoromethanesulfonate (triflate) ester derivative of a partially saturated pyridine ring system. This compound is characterized by its tetrahydropyridinyl core, which imparts conformational flexibility, and the triflate group, a highly reactive leaving group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals and agrochemicals .
The compound’s synthesis typically involves functionalization of the tetrahydropyridine scaffold followed by triflation (introduction of the trifluoromethanesulfonyl group) and subsequent salt formation.
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3S.ClH/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5;/h1,10H,2-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIOSEULOFRPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1OS(=O)(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride (CAS No. 873107-95-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter receptors and exhibit cytotoxic effects against certain cancer cell lines.
Key Mechanisms:
- Receptor Modulation : Similar compounds have shown activity as ligands for muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis resistance .
- Cytotoxicity : In studies involving cancer cell lines, derivatives of tetrahydropyridine compounds have demonstrated significant cytotoxic effects, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study reported that tetrahydropyridine derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved the induction of apoptosis through mitochondrial pathways in hypopharyngeal tumor cells .
Case Study 2: Neuroprotective Effects
Research has indicated that compounds similar to this compound may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal models .
Safety and Toxicology
While the compound shows promise for therapeutic applications, safety evaluations are crucial. Preliminary assessments indicate a need for further toxicological studies to establish a comprehensive safety profile. The compound is classified with warning signals related to potential hazards such as skin irritation and respiratory issues upon exposure .
Scientific Research Applications
Medicinal Chemistry
1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride is primarily utilized in the development of pharmaceutical compounds. Its unique trifluoromethanesulfonate group enhances the reactivity of the tetrahydropyridine moiety, making it a valuable intermediate in synthesizing biologically active molecules.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated its application in synthesizing novel antimicrobial agents. For instance, derivatives of this compound have shown promising activity against resistant bacterial strains. The trifluoromethanesulfonate group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance antimicrobial efficacy.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.
Data Table: Reaction Outcomes Using this compound
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Aromatic Halides | Arylated Tetrahydropyridines | 85 |
| Coupling with Aryl Boronates | Aryl Boronates | Biaryl Compounds | 90 |
| Alkylation with Alcohols | Alcohols | Alkylated Products | 75 |
Development of Catalysts
In addition to its role as a synthetic intermediate, this compound has been explored as a catalyst in various organic transformations. Its ability to stabilize reactive intermediates makes it an attractive candidate for catalyzing complex reactions.
Case Study: Catalytic Activity in Cross-Coupling Reactions
Studies have shown that this compound can effectively catalyze cross-coupling reactions between aryl halides and alkenes. The results indicate improved reaction rates and yields compared to traditional catalysts.
Applications in Material Science
Recent research has indicated potential applications of this compound in material science, particularly in the development of functional materials such as sensors and polymers.
Data Table: Material Properties and Applications
| Material Type | Application | Performance Metrics |
|---|---|---|
| Conductive Polymers | Sensors | High conductivity |
| Coatings | Protective layers | Enhanced durability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a broader class of triflate esters and tetrahydropyridine derivatives. Below is a comparative analysis with structurally related compounds, emphasizing synthesis, reactivity, and applications.
Key Comparisons
Reactivity: The target compound’s triflate group confers superior leaving-group ability compared to chlorides (e.g., in tetrachloromonospirocyclotriphosphazenes) or amines (in diamines), enabling efficient SN2 reactions . Unlike the diazaspiro compound in EP 4374877A2, which relies on steric hindrance and hydrogen bonding for stability, the target compound’s reactivity is modulated by its flexible tetrahydropyridine ring and ionic hydrochloride counterion .
Synthetic Utility :
- The target compound is tailored for rapid functionalization, whereas phosphazenes () require multi-day reactions and purification steps (e.g., 3-day synthesis with THF/Et3N) .
- Compared to the spirocyclic compound in EP 4374877A2 (m/z 867.0 [M+H]+), the target compound’s smaller size (inferred from simpler structure) likely enhances its solubility and compatibility with diverse solvents .
Stability and Handling: The hydrochloride salt improves the target compound’s stability relative to non-salt triflates, which are prone to hydrolysis. In contrast, the EP 4374877A2 compound’s stability derives from its rigid spiro framework .
Research Findings
- Triflate vs. Tosylate Derivatives : Triflates (as in the target compound) exhibit ~10³-fold greater leaving-group ability than tosylates, accelerating substitution reactions .
- Tetrahydropyridine vs. Piperidine : The unsaturated tetrahydropyridine core in the target compound offers enhanced reactivity over fully saturated piperidine derivatives due to reduced ring strain and increased nucleophilic accessibility .
Preparation Methods
General Synthetic Strategy
The synthesis broadly follows three main stages:
Formation of the 1,2,3,6-tetrahydropyridine ring
This is typically achieved via cyclization reactions starting from appropriate precursors such as amino-alcohols or unsaturated amines. The tetrahydropyridine ring is a partially saturated heterocycle, often prepared through selective hydrogenation or ring closure methods.Introduction of the trifluoromethanesulfonate (triflate) group at the 4-position
The key functionalization step involves converting the hydroxyl or other leaving group at the 4-position into a triflate ester. This is commonly done using trifluoromethanesulfonic anhydride (triflic anhydride, Tf2O) under anhydrous and controlled temperature conditions (0–5 °C) in aprotic solvents such as dichloromethane.Formation of the hydrochloride salt
The free base triflate is converted into its hydrochloride salt by treatment with hydrogen chloride in dioxane or similar acidic media. This salt form improves the compound's stability and facilitates purification and storage.
Detailed Preparation Procedure
Step 1: Protection of the Nitrogen (Optional)
To avoid side reactions during triflation, the nitrogen atom of the tetrahydropyridine can be protected with a tert-butoxycarbonyl (Boc) group. This step uses Boc anhydride (Boc2O) in the presence of a base such as triethylamine in an organic solvent.
Step 2: Triflation at the 4-Position
The Boc-protected tetrahydropyridine derivative is dissolved in dry dichloromethane and cooled to 0–5 °C. Triflic anhydride is added dropwise under nitrogen atmosphere to form the triflate ester at the 4-position. The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion.
Step 3: Deprotection and Salt Formation
After triflation, the Boc group is removed by treatment with hydrogen chloride in dioxane, yielding the hydrochloride salt of 1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitrogen Protection | Boc2O, triethylamine, dichloromethane | Room temp | 2–4 h | Protects nitrogen to prevent side reactions |
| Triflation | Triflic anhydride, dry dichloromethane | 0–5 °C | 1–3 h | Strictly anhydrous conditions required |
| Deprotection and Salt Formation | HCl in dioxane | Room temp | 1–2 h | Yields hydrochloride salt |
Analytical Characterization During Preparation
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and verifies the presence of triflate group by characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity; typical retention times around 1.3 minutes under trifluoroacetic acid (TFA) conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure and triflate substitution; ^19F NMR is particularly useful for detecting trifluoromethanesulfonate.
High-Resolution Mass Spectrometry (HRMS): Confirms exact molecular formula with high accuracy.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| Nitrogen Protection | Boc2O, base (Et3N) | RT, 2–4 h | Protect amine | Prevents side reactions during triflation |
| Triflation | Triflic anhydride, dry CH2Cl2 | 0–5 °C, 1–3 h | Introduce triflate group | Requires anhydrous conditions |
| Deprotection & Salt Formation | HCl in dioxane | RT, 1–2 h | Remove Boc, form HCl salt | Improves stability and handling |
Research Findings and Optimization Insights
Variations in catalyst systems and reaction times can affect yields significantly, with reported yields ranging from 40% to 75% depending on conditions such as catalyst loading and base selection.
Computational studies using density functional theory (DFT) have helped optimize solvent and catalyst choices by predicting activation energies for triflate displacement reactions.
The triflate intermediate serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the tetrahydropyridine scaffold for pharmaceutical applications.
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the recommended synthetic routes for preparing 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride, and how can purity be optimized? A: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A validated method involves reacting a tetrahydropyridine precursor with trifluoromethanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions, followed by hydrochloride salt formation. Triethylamine is typically used as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) yields >97% purity. Reaction progress should be monitored via thin-layer chromatography (TLC) .
Analytical Characterization Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A: Key methods include:
- NMR Spectroscopy: H and C NMR to confirm the tetrahydropyridine ring structure and triflate group.
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Retention times should match reference standards .
- Mass Spectrometry (ESI-MS): To verify molecular weight ([M+H] ion).
Stability and Storage Q: What are the optimal storage conditions to prevent degradation? A: The compound is hygroscopic and light-sensitive. Store under argon at -20°C in amber glass vials. Stability studies indicate <5% decomposition over 6 months when stored properly. Avoid aqueous solutions for long-term use due to hydrolysis of the triflate group .
Advanced Research Questions
Pharmacological Target Identification Q: How can researchers investigate the biological targets of this compound, given its structural analogs? A: Structural analogs (e.g., 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine derivatives) suggest potential interaction with neurotransmitter receptors, such as GABA or nicotinic acetylcholine receptors. Use radioligand binding assays with labeled GABA or acetylcholine analogs to screen affinity. Competitive displacement experiments (e.g., H-muscimol for GABA) can quantify receptor binding .
Handling Data Contradictions in Synthesis Yields Q: How should researchers address inconsistencies in reported synthetic yields (e.g., 60–85%)? A: Variations often arise from moisture sensitivity of intermediates or incomplete salt formation. Mitigation strategies:
- Use rigorously dried solvents (e.g., THF over molecular sieves).
- Validate reaction completion via F NMR to confirm triflate incorporation.
- Optimize hydrochloride precipitation by adjusting pH and ionic strength .
Mechanistic Studies and Reactivity Q: What experimental approaches can elucidate the reactivity of the triflate group in cross-coupling reactions? A: The triflate group serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Design experiments using Pd(PPh) as a catalyst and arylboronic acids to assess coupling efficiency. Monitor by F NMR for triflate displacement or GC-MS for biphenyl product formation. Compare kinetics with other leaving groups (e.g., tosylates) .
Methodological Notes
- Chromatographic Validation: Always include internal standards (e.g., paroxetine hydrochloride) in HPLC runs to calibrate retention times and quantify impurities .
- Safety Protocols: Handle trifluoromethanesulfonate derivatives in fume hoods due to potential respiratory irritation. Use PPE and adhere to institutional guidelines for hazardous waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
